molecular formula C7H8N2O3 B077264 2,4-Dihydroxybenzohydrazide CAS No. 13221-86-8

2,4-Dihydroxybenzohydrazide

Cat. No.: B077264
CAS No.: 13221-86-8
M. Wt: 168.15 g/mol
InChI Key: GOPUHTXVZGIOHN-UHFFFAOYSA-N
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Description

2,4-Dihydroxybenzohydrazide is a phenolic hydrazide compound with the molecular formula C7H8N2O3. It is derived from 2,4-dihydroxybenzoic acid and hydrazine hydrate.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzohydrazide can be synthesized by reacting ethyl 2,4-dihydroxybenzoate with hydrazine hydrate. The reaction typically takes place in an ethanol solvent under reflux conditions for a few hours . The general reaction scheme is as follows:

C9H10O4+N2H4H2OC7H8N2O3+C2H5OH+H2O\text{C}_9\text{H}_10\text{O}_4 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_7\text{H}_8\text{N}_2\text{O}_3 + \text{C}_2\text{H}_5\text{OH} + \text{H}_2\text{O} C9​H1​0O4​+N2​H4​⋅H2​O→C7​H8​N2​O3​+C2​H5​OH+H2​O

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation method, scaled up for industrial use. This involves the use of larger quantities of ethyl 2,4-dihydroxybenzoate and hydrazine hydrate, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxybenzohydrazide undergoes various chemical reactions, including:

    Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hydrazide group.

Common Reagents and Conditions:

    Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Hydrazones: Formed from condensation reactions with aldehydes or ketones.

    Oxidized Derivatives: Result from oxidation reactions.

    Reduced Derivatives: Produced from reduction reactions.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual hydroxyl groups and hydrazide functionality, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2,4-dihydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-9-7(12)5-2-1-4(10)3-6(5)11/h1-3,10-11H,8H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPUHTXVZGIOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157435
Record name Benzoic acid, 2,4-dihydroxy-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13221-86-8
Record name Benzoic acid, 2,4-dihydroxy-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013221868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4-dihydroxy-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dihydroxybenzohydrazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common structural features of 2,4-Dihydroxybenzohydrazide derivatives and how do they influence their crystal structures?

A1: this compound derivatives often exhibit a common structural motif: two aromatic rings connected by a hydrazone linkage (C=N-NH). The relative orientation of these rings, characterized by their dihedral angle, varies depending on the substituents on the aromatic rings. This influences their packing in the crystal lattice, often stabilized by intermolecular hydrogen bonds, primarily involving the hydroxyl (-OH) and amine (-NH) groups. For example, in (E)-N′-(2,5-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide, the dihedral angle between the rings is 4.2°, and molecules are linked into layers by O—H⋯O and N—H⋯O hydrogen bonds []. Similarly, in N′-(2,3-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide, the dihedral angle is 8.5°, and intermolecular O—H⋯O hydrogen bonds form layers within the crystal structure [].

Q2: Can you provide an example of how modifications to the this compound scaffold have led to the discovery of biologically active compounds?

A2: Researchers exploring inhibitors of the KRAS-PDEδ interaction, crucial for the oncogenic activity of KRAS-mutated cancers, utilized a structure-based drug design approach starting from a this compound scaffold []. This led to the discovery of (E)-N′‐((3‐(tert‐butyl)‐2‐hydroxy‐6,7,8,9‐tetrahydrodibenzo[b,dfuran‐1‐yl)methylene)‐2,4‐dihydroxybenzohydrazide (NHTD). This compound demonstrated promising in vitro and in vivo activity by disrupting the KRAS-PDEδ interaction, inhibiting KRAS signaling, and suppressing tumor growth in preclinical models []. This example highlights the potential of modifying the this compound scaffold to develop new therapeutic agents.

Q3: What are the typical solvents used for the synthesis and characterization of this compound derivatives?

A3: Methanol is commonly employed both as a solvent and a reactant in the synthesis and characterization of this compound derivatives. For instance, (E)-N′-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide methanol solvate was obtained from a reaction utilizing methanol []. This highlights the importance of solvent choice in influencing the final structure and properties of these compounds.

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